molecular formula C11H12N4O2 B12888332 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 95614-28-1

3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B12888332
CAS No.: 95614-28-1
M. Wt: 232.24 g/mol
InChI Key: YAGGBUBKDKAJOU-UHFFFAOYSA-N
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Description

3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with an ethyl group and a 2-nitrobenzyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the 2-Nitrobenzyl Group: The 2-nitrobenzyl group can be attached via a nucleophilic substitution reaction using 2-nitrobenzyl halides.

Industrial Production Methods

Industrial production of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Common industrial reagents include hydrazine hydrate, ethyl bromide, and 2-nitrobenzyl chloride.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Sodium hydride and appropriate nucleophiles.

Major Products

    Reduction: 3-Ethyl-5-(2-aminobenzyl)-1H-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with metal ions and other biomolecules, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole
  • 3-Ethyl-5-(4-nitrobenzyl)-1H-1,2,4-triazole
  • 3-Ethyl-5-(2-aminobenzyl)-1H-1,2,4-triazole

Uniqueness

3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole is unique due to the specific positioning of the nitrobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group also influences its solubility and interaction with biological targets.

Properties

CAS No.

95614-28-1

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

3-ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole

InChI

InChI=1S/C11H12N4O2/c1-2-10-12-11(14-13-10)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3,(H,12,13,14)

InChI Key

YAGGBUBKDKAJOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=N1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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